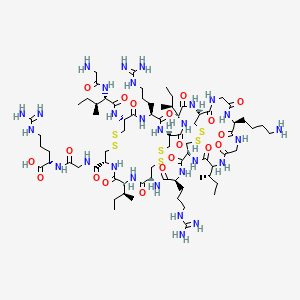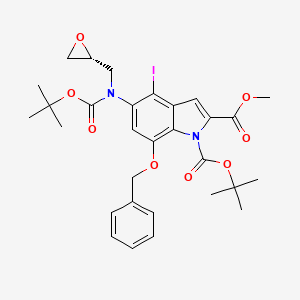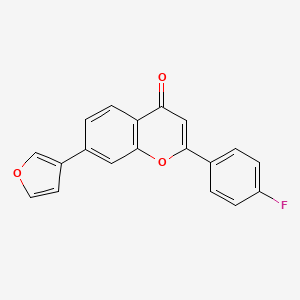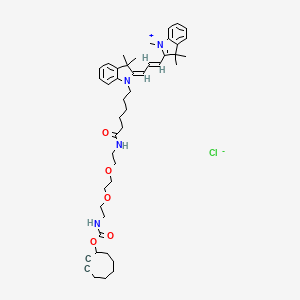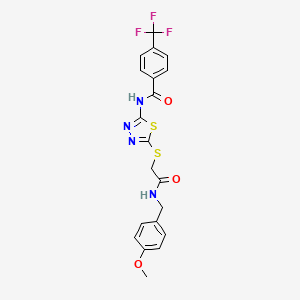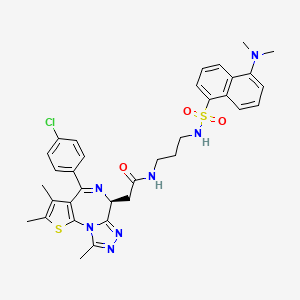
Anticancer agent 134
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 134 is a compound that has shown significant potential in the treatment of various types of cancer. It belongs to the class of heterocyclic compounds, specifically the 1,3,4-oxadiazole derivatives, which are known for their diverse biological activities, including anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 134 typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium carbonate. Microwave irradiation has also been employed to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to achieve consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
Anticancer agent 134 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which retain the core structure of this compound but exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Anticancer agent 134 has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Studied for its effects on cellular processes and its potential to inhibit cancer cell proliferation.
Medicine: Investigated as a potential therapeutic agent for treating different types of cancer, including breast, lung, and colon cancers.
Industry: Utilized in the development of new anticancer drugs and formulations
Wirkmechanismus
The mechanism of action of Anticancer agent 134 involves the inhibition of key enzymes and proteins that are essential for cancer cell survival and proliferation. It targets enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, leading to the disruption of DNA synthesis and repair, ultimately causing cancer cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their pro-apoptotic and cell cycle arrest properties.
Anthraquinones: Used in various therapeutic applications, including anticancer treatments.
Piperazine heterocycles: Exhibits a wide range of biological activities, including anticancer properties.
Uniqueness
Anticancer agent 134 stands out due to its high selectivity towards cancer cells and its ability to inhibit multiple targets simultaneously. This multi-target approach enhances its efficacy and reduces the likelihood of drug resistance compared to other similar compounds .
Eigenschaften
Molekularformel |
C34H36ClN7O3S2 |
|---|---|
Molekulargewicht |
690.3 g/mol |
IUPAC-Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propyl]acetamide |
InChI |
InChI=1S/C34H36ClN7O3S2/c1-20-21(2)46-34-31(20)32(23-13-15-24(35)16-14-23)38-27(33-40-39-22(3)42(33)34)19-30(43)36-17-8-18-37-47(44,45)29-12-7-9-25-26(29)10-6-11-28(25)41(4)5/h6-7,9-16,27,37H,8,17-19H2,1-5H3,(H,36,43)/t27-/m0/s1 |
InChI-Schlüssel |
OGCMKHUWVRQLLP-MHZLTWQESA-N |
Isomerische SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C6=CC=C(C=C6)Cl)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C6=CC=C(C=C6)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)


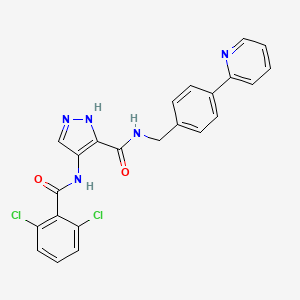
![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)
